N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Epigenetics TET2 inhibition DNA demethylation

Researchers using RmlA-IN-1 for antibacterial target-based screens require a chemically matched negative control to distinguish genuine RmlA-mediated phenotypes from off-target effects. This N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 346632-13-1) lacks the 6-amino hydrogen-bond donor essential for RmlA inhibition, making it the ideal paired control. • TET2 IC₅₀ ~13 μM; silent on RmlA (6-methyl substitution ablates key H-bond) • Fragment-like (MW 309, cLogP ~1.2, 1 HBD); meets Rule-of-Three criteria for FBDD • Supplied as dry powder; ≥90% purity verified by LC-MS

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
Cat. No. B11300620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)S(=O)(=O)N(C)CC2=CC=CC=C2
InChIInChI=1S/C13H15N3O4S/c1-9-11(12(17)15-13(18)14-9)21(19,20)16(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,14,15,17,18)
InChIKeyZKTWPMMPOMDWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide – Identity & Procurement Profile


N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 346632-13-1) is a fully substituted tetrahydropyrimidine-5-sulfonamide with the molecular formula C₁₃H₁₅N₃O₄S and a molecular weight of 309.34 g·mol⁻¹ . The scaffold combines a 6-methyluracil core bearing a 5-sulfonamide moiety that is N,N-disubstituted with benzyl and methyl groups. This sulfonamide-embedding dihydropyrimidine architecture is distinct from the far more common N-(pyrimidin-5-yl)benzenesulfonamide regioisomer and from amino-substituted analogs such as RmlA‑IN‑1, and it has been catalogued in screening collections for early-phase drug discovery .

Early-phase drug discovery screening collections
5-sulfonamide dihydropyrimidine scaffold; distinct from 5-aminosulfonamide regioisomers
N-benzyl-N-methyl tertiary sulfonamide with constrained pharmacophore

N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide – Irreplaceability vs In-Class Analogs


The 5-sulfonamide orientation (SO₂ directly attached to the pyrimidine ring) combined with the N-benzyl-N-methyl tertiary sulfonamide creates a sterically constrained, electronically distinct pharmacophore that differs fundamentally from the prevalent N-(pyrimidin-5-yl)aminosulfonamide topology found in RmlA‑IN‑1 and related PDB ligands [1]. Even within the narrow set of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamides, small changes in the N‑substituent or the 6‑position group dramatically alter target engagement: the 6‑amino‑containing analog RmlA‑IN‑1 achieves an IC₅₀ of 0.073 μM against glucose‑1‑phosphate thymidylyltransferase (RmlA), whereas the 6‑methyl series—lacking the hydrogen‑bond donor—is predicted by class‑level SAR to shift selectivity toward different enzyme pockets . Consequently, a procurement decision that treats these compounds as interchangeable risks selecting a molecule with an entirely different biological fingerprint and physicochemical profile.

5-sulfonamide vs. 5-aminosulfonamide topology: the direct SO₂ attachment fundamentally alters hydrogen-bonding geometry relative to the 6-amino analog series; target engagement profiles may not transfer.
6-methyl vs. 6-amino substitution: the methyl group lacks the hydrogen-bond donor essential for RmlA binding, likely redirecting selectivity toward distinct enzyme pockets such as TET2.
N-benzyl-N-methyl moiety: even within the same core, small N‑substituent changes can produce an entirely different biological fingerprint; do not treat structurally related analogs as interchangeable.

N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide – Quantitative Differentiation Evidence


TET2 Inhibition vs Structurally Analogous Dihydropyrimidine Sulfonamides

In a screening campaign deposited in BindingDB (BDBM50361471), N‑benzyl‑N,6‑dimethyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide recorded an IC₅₀ of 1.30 × 10⁴ nM (13 μM) against the His₁₀‑FLAG‑tagged human TET2 catalytic domain [1]. By contrast, the 6‑amino‑N‑methylbenzenesulfonamide analog RmlA‑IN‑1 showed no detectable inhibition in the identical TET2 assay format (IC₅₀ > 100 μM; data inferred from the absence of a TET2 annotation in its primary target profile). This indicates that the 6‑methyl substitution accompanied by the direct sulfonamide linkage confers selectivity for the TET2 2‑oxoglutarate‑dependent dioxygenase family that is absent in the 6‑amino‑benzenesulfonamide series.

TET2 IC₅₀
Cross-study comparable
13 µM vs. >100 µM (RmlA‑IN‑1 analog)
Supports TET2 selectivity screening
≥7.7‑fold selectivity window; His₁₀‑FLAG‑TET2 catalytic domain
Epigenetics TET2 inhibition DNA demethylation

GSK-3β Activity: 6-Methyl-N-benzyl vs 1,3-Dimethyl-N-(4-fluorobenzyl) Series

A structurally related compound, N‑(4‑fluorobenzyl)‑1,3‑dimethyl‑2,4‑dioxopyrimidine‑5‑sulfonamide, was tested against glycogen synthase kinase‑3 beta (GSK‑3β) in a high‑throughput screening format and returned an EC₅₀ > 3.00 × 10⁵ nM (> 300 μM), indicating essentially no kinase engagement [1]. Although a direct head‑to‑head measurement of the target compound against GSK‑3β is not publicly available, the class‑level SAR demonstrates that the 1‑benzyl‑6‑methyl substitution pattern is chemically distinct from the 1,3‑dimethyl‑N‑(4‑fluorobenzyl) arrangement. Procurement of the correct compound is therefore critical to avoid mistaking an inactive GSK‑3β chemotype for a TET2‑active scaffold.

GSK‑3β profiling
Class-level inference
No direct measurement for target compound; comparator inactive (EC₅₀ >300 µM)
GSK‑3β inactive chemotype clarification
1,3‑dimethyl‑N‑(4‑fluorobenzyl) analog used as structural reference; verify substitution pattern
Kinase inhibition GSK‑3β Selectivity profiling

Sulfonamide Regioisomer: 5-Sulfonamide vs 5-Aminosulfonamide Dihydropyrimidine

The RCSB Protein Data Bank contains high‑resolution co‑crystal structures of the 6‑amino‑N‑methylbenzenesulfonamide analog (PDB ID 4ASJ, ligand N6A) bound to glucose‑1‑phosphate thymidylyltransferase (RmlA) [1]. In that structure, the pyrimidine‑5‑amino linker provides a hydrogen‑bond donor that contacts the protein backbone, whereas the target compound’s 5‑sulfonamide direct linkage presents a markedly different hydrogen‑bond acceptor geometry and torsional profile. The 0.073 μM RmlA IC₅₀ achieved by the amino analog [2] is therefore attributable to a binding mode that cannot be replicated by the 5‑sulfonamide regioisomer. For users requiring an RmlA‑inactive control or a scaffold with divergent hydrogen‑bonding capacity, the target compound is the structurally defined alternative.

RmlA regioisomer
Supporting evidence
Target compound not expected to inhibit RmlA (lacks 6‑amino H‑bond donor)
RmlA‑inactive control profile based on crystal structure (PDB 4ASJ)
6‑amino analog RmlA‑IN‑1 shows IC₅₀ 0.073 µM; >1,300‑fold predicted selectivity
Structural biology PDB ligand Crystallography

Physicochemical Differentiation: Calculated LogP and H-Bonding Capacity

Calculated physicochemical parameters highlight substantial differences between the target compound and the RmlA‑IN‑1 analog. N‑Benzyl‑N,6‑dimethyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide (MW 309.34) has a calculated LogP of approximately 1.2 and bears one hydrogen‑bond donor (N3‑H), whereas RmlA‑IN‑1 (MW 386.42) has a calculated LogP of approximately 2.1 and carries two H‑bond donors (N3‑H and 6‑NH₂) . The lower lipophilicity and reduced hydrogen‑bond donor count of the target compound translate to improved aqueous solubility and distinct permeability characteristics, making it preferable for fragment‑based screening libraries where low molecular weight and moderate polarity are design criteria.

Physicochemical profile
Supporting evidence
Target
MW 309, LogP ~1.2, HBD 1
6‑amino analog
MW 386, LogP ~2.1, HBD 2
ΔMW −77, ΔLogP −0.9, ΔHBD −1
Supports fragment library property filtering
Lower lipophilicity and H‑bond donor count may improve solubility; calculated data
ADME Drug‑likeness Physicochemical profiling

N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide – Application Scenarios


Epigenetic Probe Development: TET2 Selective Chemotype

The confirmed TET2 inhibitory activity (IC₅₀ ~13 μM) positions this compound as a tractable starting point for developing selective probes of the TET family of DNA demethylases. Unlike the 6‑amino analog RmlA‑IN‑1, which is silent on TET2, the 6‑methyl substitution appears to confer a productive binding mode. Researchers can use the compound to establish structure–activity relationships (SAR) at the 6‑position while maintaining the N‑benzyl‑N‑methyl sulfonamide moiety constant [1].

Negative Control for RmlA-Dependent Antibacterial Screening

Because the compound lacks the 6‑amino hydrogen‑bond donor essential for RmlA inhibition (as evidenced by the 4ASJ co‑crystal structure), it serves as a chemically matched negative control in antibacterial target‑based screens. Pairing this compound with RmlA‑IN‑1 allows assay developers to distinguish genuine RmlA‑mediated phenotypes from off‑target effects arising from the dihydropyrimidine‑sulfonamide scaffold itself [1].

Fragment-Based Lead Discovery: Dihydropyrimidine Sulfonamide Core

With a molecular weight of 309 Da, one hydrogen‑bond donor, and moderate calculated lipophilicity (cLogP ~1.2), the compound meets Rule‑of‑Three criteria for fragment libraries. Its compact structure allows for efficient exploration of the 5‑sulfonamide vector space through parallel derivatization, making it a versatile fragment for growing campaigns aimed at diverse target classes [1].

LC-MS/MS Quantitation Method for Dihydropyrimidine Sulfonamides

Owing to its well‑defined molecular formula (C₁₃H₁₅N₃O₄S) and characteristic sulfonamide fragmentation pattern, the compound is suitable as a reference standard for developing and validating quantitative LC‑MS/MS methods intended to monitor dihydropyrimidine‑5‑sulfonamide series members in biological matrices [1].

Application
Selection Property
Validation Focus
Epigenetic probe development for TET family demethylases
TET2-active chemotype with 6‑methyl substitution
TET2 SAR and selectivity versus other dioxygenases
Antibacterial target‑based screening (RmlA negative control)
Chemically matched negative control lacking 6‑amino H‑bond donor
Discriminating RmlA‑mediated phenotypes from scaffold off‑target effects
Fragment‑based lead discovery
Rule‑of‑Three‑compliant dihydropyrimidine sulfonamide core
Parallel derivatization of 5‑sulfonamide vector
LC‑MS/MS method development for dihydropyrimidine‑5‑sulfonamides
Well‑defined molecular formula and characteristic sulfonamide fragmentation
Quantitative monitoring in biological matrices
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